Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate
Overview
Description
Zoledronate Disodium is the disodium salt form of zoledronate, a synthetic imidazole, third generation bisphosphonate analog of pyrophosphate with antiresorptive activity. Zoledronate binds to hydroxyapatite crystals in the bone matrix and inhibits farnesyl pyrophosphate (diphosphate) synthase, thereby preventing protein prenylation within the mevalonate pathway. This leads to the loss of downstream metabolites essential for osteoclast function, leading to the induction of apoptosis and eventually, osteoclast-cell death. By preventing osteoclast-mediated bone resorption, zoledronate decreases bone turnover and stabilizes the bone matrix.
An imidobisphosphonate inhibitor of BONE RESORPTION that is used for the treatment of malignancy-related HYPERCALCEMIA; OSTEITIS DEFORMANS; and OSTEOPOROSIS.
Scientific Research Applications
Proton-Conducting Solid Electrolytes
Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate has been explored in the fabrication of proton-conducting solid electrolytes. One study demonstrates its potential in yielding polymeric structures conducive to solid-state proton conductivity due to hydrogen bonding between phosphonic acid groups and imidazole rings (Montoneri et al., 2004).
Synthesis and Characterization in Chemistry
This compound has been utilized in the synthesis and characterization of biheterocyclic derivatives, demonstrating its role in the formation of complex chemical structures with potential applications in various fields of chemistry (Serigne Abdou Khadir et al., 2021).
Studies in Surface-Enhanced Raman Spectroscopy (SERS)
Research involving phosphonate derivatives of N-heterocyclic aromatic compounds, including imidazole, has provided insights into their structures when adsorbed on colloidal silver, contributing to the understanding of molecular interactions in SERS applications (Podstawka et al., 2009).
CO2 Fixation and Catalysis
The compound has also been involved in studies on metal phosphonates as heterogeneous catalysts, specifically for the efficient chemical fixation of CO2 under mild conditions, suggesting its potential in environmental applications (Wang Yi-xin et al., 2022).
Material Sciences and Magnetism
Its derivatives have been synthesized and analyzed for their properties in material sciences, such as exhibiting canted antiferromagnetism and slow relaxation behavior, which are significant for understanding magnetic materials (Deng-Ke Cao et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-hydroxyimidazoles, have been found to be potentially biologically active . They are considered valuable synthetic intermediates for the assembly of heterocyclic structures .
Mode of Action
It is known that n-oxides and n-hydroxy-substituted imidazoles and benzimidazoles are of interest due to their potential biological activity .
Biochemical Pathways
Compounds of similar structure have been found to exhibit a range of activities, including antiprotozoal, antitumor, and antiviral activity, as well as herbicidal properties and potential selective inhibition of various kinases .
Result of Action
Compounds of similar structure have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of 1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethylamine with sodium chloroacetate followed by further reaction with phosphorus oxychloride and sodium hydroxide to yield Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate.", "Starting Materials": ["1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethylamine", "Sodium chloroacetate", "Phosphorus oxychloride", "Sodium hydroxide", "Water"], "Reaction": [ "Step 1: Dissolve 1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethylamine in water.", "Step 2: Add sodium chloroacetate to the solution and stir.", "Step 3: Add phosphorus oxychloride slowly to the solution and stir.", "Step 4: Add sodium hydroxide to the solution and stir.", "Step 5: Filter the solution and wash with water.", "Step 6: Dry the product to yield Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate." ] } | |
CAS No. |
165800-07-7 |
Molecular Formula |
C5H16N2Na2O11P2 |
Molecular Weight |
388.11 g/mol |
IUPAC Name |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate |
InChI |
InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 |
InChI Key |
IEJZOPBVBXAOBH-UHFFFAOYSA-L |
SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |
Synonyms |
Zoledronate Disodium, CGP-42446A |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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